Dvvdadeylipq

Apoptosis Immunohistochemistry EGFR

DVVDADEYLIPQ is a synthetic 12-amino acid peptide fragment (sequence: H-Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln-OH) corresponding to residues 985–996 of the human Epidermal Growth Factor Receptor (EGFR) cytoplasmic domain. This region resides within the C-terminal tail phosphorylation site of EGFR.

Molecular Formula C61H93N13O23
Molecular Weight 1376.5 g/mol
Cat. No. B13389961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDvvdadeylipq
Molecular FormulaC61H93N13O23
Molecular Weight1376.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C61H93N13O23/c1-10-30(8)49(60(95)74-21-11-12-41(74)57(92)66-36(61(96)97)17-19-42(63)76)73-56(91)37(22-27(2)3)68-54(89)38(23-32-13-15-33(75)16-14-32)69-52(87)35(18-20-43(77)78)65-55(90)40(26-46(83)84)67-50(85)31(9)64-53(88)39(25-45(81)82)70-58(93)47(28(4)5)72-59(94)48(29(6)7)71-51(86)34(62)24-44(79)80/h13-16,27-31,34-41,47-49,75H,10-12,17-26,62H2,1-9H3,(H2,63,76)(H,64,88)(H,65,90)(H,66,92)(H,67,85)(H,68,89)(H,69,87)(H,70,93)(H,71,86)(H,72,94)(H,73,91)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,96,97)
InChIKeyCHCIQWQBUPWRLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DVVDADEYLIPQ (EGFR 985-996 Peptide Fragment): Technical Identity and Research Classification


DVVDADEYLIPQ is a synthetic 12-amino acid peptide fragment (sequence: H-Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln-OH) corresponding to residues 985–996 of the human Epidermal Growth Factor Receptor (EGFR) cytoplasmic domain [1]. This region resides within the C-terminal tail phosphorylation site of EGFR [2]. The compound has a molecular formula of C61H93N13O23, a molecular weight of 1376.46 g/mol, and CAS registry number 96249-43-3 [3]. It is primarily employed as an immunogen for antibody generation and as a model substrate in studies of EGFR phosphorylation, kinase activity, and protein-protein interactions [1].

Designed as an immunogen for antibody generation targeting EGFR C-terminal phosphorylation site
Model substrate for EGFR kinase activity and protein-protein interaction studies
Enables detection of apoptosis-associated EGFR conformational epitopes

Why DVVDADEYLIPQ Cannot Be Substituted with Adjacent EGFR Peptide Fragments


Substitution of DVVDADEYLIPQ with adjacent or overlapping EGFR cytoplasmic tail fragments is inadvisable due to functional epitope non-equivalence [1]. In a controlled immunohistochemical study of murine intestine, a polyclonal antibody raised against DVVDADEYLIPQ produced a starkly distinct staining pattern—strongly labeling apoptotic cells and the apical membranes of enterocytes—compared to an antibody raised against a different, distant cytoplasmic region of the same receptor, which exclusively labeled basolateral membranes of proliferating cells [1]. This differential immunolocalization demonstrates that the DVVDADEYLIPQ epitope is conformationally or contextually exposed in a manner not shared by other EGFR C-terminal sequences. Consequently, substituting this peptide with a different EGFR fragment would compromise the specificity of assays predicated on phosphorylation site detection or apoptosis-associated EGFR conformational states [1].

Functional epitope non-equivalence

Antibodies raised against this peptide label apoptotic cells; antibodies to other EGFR cytoplasmic regions label proliferating cell basolateral membranes. Substitution may shift detection specificity.

Phosphorylation-site context loss

Adjacent EGFR fragments do not recapitulate the conformational exposure of this C-terminal tail epitope, potentially compromising apoptosis-associated phosphosite assays.

Irreproducible immunohistochemical patterns

Spatial epitope dynamics (membrane-to-cytoplasm redistribution) observed with this peptide are not shared by distant EGFR domain antibodies.

Product-Specific Differentiation Evidence for DVVDADEYLIPQ: Quantitative Comparisons and Functional Assays


Antibody to DVVDADEYLIPQ Specifically Discriminates Apoptotic Cells Unlike Antibodies to Distant EGFR Cytoplasmic Regions

In an immunohistochemical analysis of irradiated murine small intestine, an antibody raised against the DVVDADEYLIPQ peptide sequence (corresponding to the EGFR cytoplasmic tail phosphorylation site) demonstrated strong, selective labeling of apoptotic cells. In contrast, a polyclonal antibody raised against a cytoplasmic region of EGFR distant from the phosphorylation site did not label apoptotic cells and instead labeled the basolateral membranes of epithelial cells in proliferative zones [1].

Apoptotic cell detection
Head-to-head
Target antibody: strong apoptotic cell labeling; Comparator: no apoptotic labeling (basolateral proliferating cells only)
Epitope uniquely exposed in apoptotic EGFR conformation
Qualitative, murine intestine 3 Gy irradiation model
Apoptosis Immunohistochemistry EGFR Phosphorylation Site Epitope Availability

Monoclonal Antibody F4 Raised Against DVVDADEYLIPQ Reacts with Both Phosphorylated and Unphosphorylated EGFR with No ErbB Cross-Reactivity

Monoclonal antibody F4, generated using the synthetic peptide DVVDADEYLIPQ as the immunogen, demonstrates reactivity with both phosphorylated and unphosphorylated forms of human EGFR . Critically, specificity testing reveals no reaction with the closely related ErbB family members erbB-2, erbB-3, and erbB-4 .

Antibody specificity (F4)
Class-level
Reacts with phosphorylated and unphosphorylated EGFR; no cross-reactivity with erbB-2, erbB-3, erbB-4
Supports total-EGFR detection without ErbB family interference
Data to verify; class-level inference
Monoclonal Antibody EGFR Phosphorylation-Independent Specificity ErbB Family

DVVDADEYLIPQ-Derived Antibodies Detect Radiation-Induced Apoptotic Redistribution of EGFR Epitope

Following 3 Gy gamma-irradiation of murine intestine, immunohistochemical analysis using an antibody against DVVDADEYLIPQ revealed a redistribution of the immunoreactive signal from the apical membrane to the apical cytoplasm and a paranuclear region, accompanied by strong labeling of apoptotic cells [1]. This radiation-induced epitope availability change was not observed with the antibody raised against a distant cytoplasmic EGFR region [1].

Radiation-induced redistribution
Head-to-head
Target antibody: apical membrane to cytoplasmic relocalization after 3 Gy; Comparator: no redistribution
Enables study of EGFR epitope dynamics under genotoxic stress
Qualitative, murine intestine model
Apoptosis EGFR Radiation Immunohistochemistry Epitope Redistribution

Optimal Research and Procurement Applications for DVVDADEYLIPQ (EGFR 985-996)


Generation of Apoptosis-Associated EGFR Detection Reagents

Procure DVVDADEYLIPQ as an immunogen to generate polyclonal or monoclonal antibodies specifically targeting EGFR epitopes that become exposed during apoptosis. This application is supported by direct evidence showing that antibodies raised against this peptide selectively label apoptotic cells in irradiated tissue, while antibodies against other EGFR cytoplasmic regions do not [1].

Development of Phosphorylation-Independent Total EGFR Immunoassays with ErbB Family Specificity

Utilize DVVDADEYLIPQ for the production of monoclonal antibodies (e.g., clone F4) that recognize both phosphorylated and unphosphorylated EGFR without cross-reacting with erbB-2, erbB-3, or erbB-4 [1]. This is particularly valuable for ELISA, Western blot, and immunoprecipitation workflows requiring total EGFR quantification in samples where ErbB family members are co-expressed.

Investigating Radiation-Induced EGFR Conformational Changes and Signaling

Employ DVVDADEYLIPQ-derived antibodies in immunohistochemical studies to track the spatial redistribution of EGFR epitopes following genotoxic stress (e.g., gamma-irradiation). Evidence demonstrates that this peptide's epitope undergoes detectable relocalization from the apical membrane to cytoplasmic compartments upon irradiation, a phenomenon not observed with antibodies targeting other EGFR domains [1].

Validating EGFR Kinase Activity Assays via Synthetic Peptide Substrate Blocking

Use synthetic DVVDADEYLIPQ as a competitive inhibitor or substrate mimetic in EGFR kinase assays. Early foundational work established that antibodies against this peptide serve as effective probes for avian EGF receptor and v-erbB kinase activity [1], supporting its utility as a sequence-specific tool for interrogating EGFR catalytic function.

Application
Selection Property
Validation Focus
Apoptosis-associated EGFR detection reagent development
Apoptosis-specific epitope exposure
IHC staining pattern in apoptosis models
Phosphorylation-independent total EGFR immunoassay
Pan-EGFR recognition, ErbB family selectivity
Cross-reactivity testing against erbB-2/3/4
Radiation-induced EGFR conformational change studies
Stress-responsive epitope redistribution
Spatial relocalization under genotoxic stress
EGFR kinase activity assay validation
Peptide substrate/blocking for catalytic domain
Kinase inhibition or competition assays
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